molecular formula C14H20BrNO B3851108 2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol

2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol

Cat. No. B3851108
M. Wt: 298.22 g/mol
InChI Key: ZJDNUQBNBHQNPO-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy atom, could potentially influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the bromine atom, for example, could potentially make the compound denser and more polar .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing bromine atoms can sometimes be hazardous and require careful handling .

properties

IUPAC Name

2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-2-8-16(9-10-17)12-14(15)11-13-6-4-3-5-7-13/h3-7,11,17H,2,8-10,12H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDNUQBNBHQNPO-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC(=CC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCO)C/C(=C/C1=CC=CC=C1)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol
Reactant of Route 2
2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol
Reactant of Route 3
2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol
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2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol
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2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol
Reactant of Route 6
2-[(2-bromo-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol

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